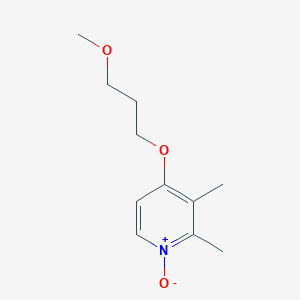
4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine N-oxide involves a multi-step process starting from 4-chloro-2,3-dimethylpyridine N-oxide with 3-methoxypropanol and sodium, achieving an 88.8% yield. Further reactions include heating with acetic anhydride, hydrolysis, and halogenation steps leading to various intermediates and final products, demonstrating a high degree of synthetic flexibility and efficiency in producing related compounds (Pan Xiang-jun, 2006).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through techniques such as X-ray diffraction and NMR spectroscopy, revealing detailed insights into the tautomeric forms and structural characteristics of these molecules. For instance, studies have shown the existence of compounds in their oxo tautomers in solution and in the crystal state, providing a foundational understanding of their chemical behavior (P. Ballesteros et al., 1990).
Chemical Reactions and Properties
Chemical reactions involving 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide and its derivatives include electrophilic substitution, acetoxylation, and reactions with various reagents leading to a wide range of products. These reactions are influenced by the molecular structure and substituents, showcasing the compound's reactivity and potential for further chemical manipulation (C. D. Johnson et al., 1967).
Physical Properties Analysis
The physical properties of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide and related compounds, such as solubility, melting point, and boiling point, are crucial for their handling and application in chemical synthesis. While specific data on these properties are not directly provided in the literature, understanding these properties is essential for practical applications in organic synthesis and materials science.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are key to understanding the utility of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide in various chemical contexts. Its ability to undergo transformations and participate in reactions with a variety of reagents underscores its versatility as a synthetic intermediate or reagent in organic chemistry (T. Sakamoto* et al., 1984).
Wissenschaftliche Forschungsanwendungen
Advanced Oxidation Processes
Advanced oxidation processes (AOPs) using persulfate and related oxidants have been extensively studied for environmental remediation, including water treatment. Persulfate-based AOPs, which can generate various oxidizing species, offer a viable alternative to traditional AOPs for degrading a wide range of organic pollutants. The research highlights the activation mechanisms of peroxymonosulfate and peroxydisulfate, emphasizing the need for further investigation to overcome existing knowledge roadblocks for practical applications (Lee, Gunten, & Kim, 2020).
Magnetic Nanoparticles for Biomedical Applications
Iron oxide nanoparticles exhibit superparamagnetic properties when reduced to nanometers, making them suitable for various biomedical applications such as magnetic hyperthermia therapy and drug delivery. Recent studies focus on optimizing the magnetic and optical properties of these nanoparticles by adjusting material parameters like particle size and distribution (Shi, Sadat, Dunn, & Mast, 2015).
Heterocyclic N-oxide in Organic Synthesis and Drug Applications
Heterocyclic N-oxide derivatives, including those synthesized from pyridine and indazole, are valued for their versatility as synthetic intermediates and their biological importance. These compounds play a crucial role in metal complexes formation, catalyst design, asymmetric catalysis, and synthesis, showing potential in medicinal applications such as anticancer, antibacterial, and anti-inflammatory activities (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).
Application in Catalysis
Modified iron oxides, including heterogenized Fenton catalysts, have shown increased efficiency in contaminant degradation via Fenton reactions. Research suggests that substituting iron in iron oxides with other transition metals can enhance performance, highlighting the generation of oxygen vacancies and active sites on the catalyst surface (Pouran, Raman, & Daud, 2014).
Synthesis and Characterization of Functional Materials
The study of regioselectivity in the bromination of unsymmetrical dimethylated pyridines, such as lutidines, provides valuable insights into the influence of nitrogen in the ring on reaction pathways. This research can be relevant for understanding the synthesis and functionalization of pyridine derivatives, including those with methoxypropoxy substituents (Thapa, Brown, Balestri, & Taylor, 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(3-methoxypropoxy)-2,3-dimethyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-9-10(2)12(13)6-5-11(9)15-8-4-7-14-3/h5-6H,4,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQKWDSCDLYKDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1C)[O-])OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434162 | |
| Record name | 4-(3-Methoxypropoxy)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide | |
CAS RN |
117977-18-1 | |
| Record name | 4-(3-Methoxypropoxy)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

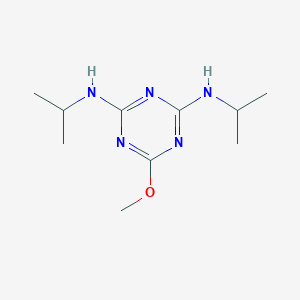
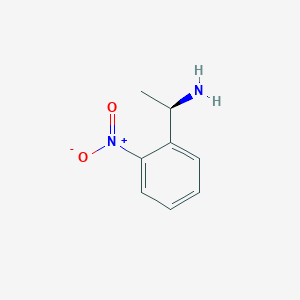
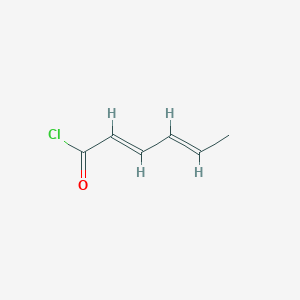
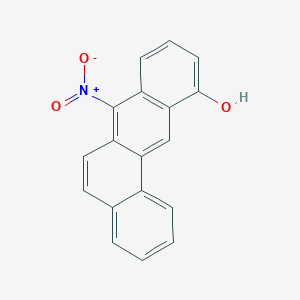
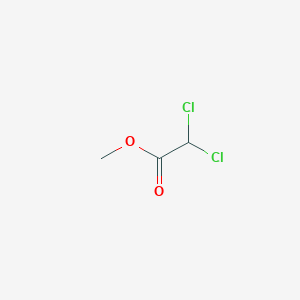
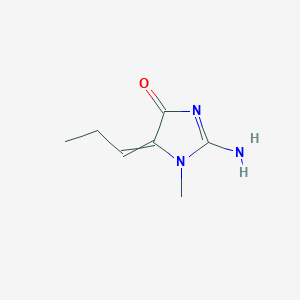
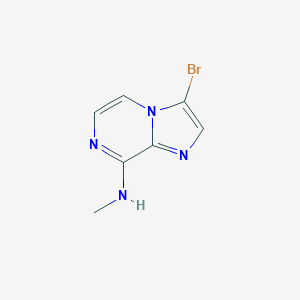
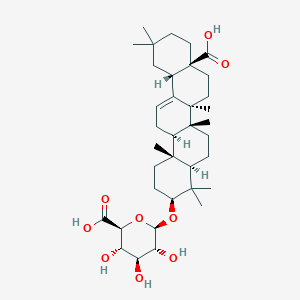
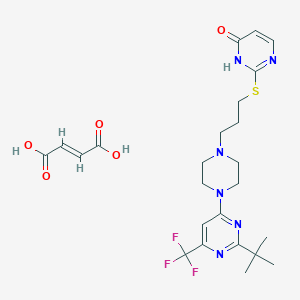
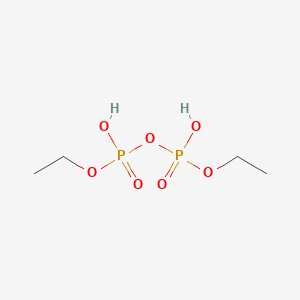


![1-Isocyanato-4-[3-(4-isocyanatophenoxy)-2,2-bis[(4-isocyanatophenoxy)methyl]propoxy]benzene](/img/structure/B51743.png)
